N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
Description
N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide is a structurally complex heterocyclic compound featuring a benzothiadiazine core substituted with a trifluoromethyl group, a carboxamide linkage, and a furan-2-carboxamido phenyl moiety. The 1,1-dioxide designation indicates the presence of sulfone groups, which are critical for electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan-carboxamide moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O5S/c21-20(22,23)11-3-8-16-14(10-11)26-17(27-33(16,30)31)19(29)25-13-6-4-12(5-7-13)24-18(28)15-2-1-9-32-15/h1-10,17,26-27H,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGMUIXKUOVTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the 1,1-dioxide sulfone group with benzothiazine derivatives (e.g., ), which are known for enhanced stability and hydrogen-bonding capacity.
- Unlike triazole-thiones (e.g., ), the benzothiadiazine core lacks a sulfur-containing heterocycle but incorporates a trifluoromethyl group, which is absent in most triazole analogs.
Key Insights :
- The absence of C=O stretching in triazole-thiones (vs. presence in hydrazinecarbothioamides) confirms cyclization , a step likely mirrored in the target compound’s synthesis.
- Benzothiazine 1,1-dioxides exhibit sulfone-related NMR shifts (δ 45–55), which would align with the target’s 1,1-dioxide moiety.
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